

Technical Guide to the Physical Properties of Butylmagnesium Chloride Solution in THF

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Butylmagnesium chloride*

Cat. No.: *B1217595*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of **butylmagnesium chloride** solutions in tetrahydrofuran (THF). Grignard reagents, such as **butylmagnesium chloride**, are pivotal in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. A thorough understanding of their physical characteristics is essential for safe handling, accurate reaction control, and process scale-up. This document outlines key physical data, details the experimental protocols for their determination, and visualizes the fundamental chemical equilibrium governing the solution's nature.

Quantitative Physical Properties

The physical properties of **butylmagnesium chloride** solutions in THF are influenced by the isomer of the butyl group (n-butyl, sec-butyl, or tert-butyl) and the concentration of the solution. The following tables summarize key quantitative data sourced from various chemical suppliers.

Table 1: Physical Properties of n-**Butylmagnesium Chloride** in THF

Property	Value	Concentration (M in THF)	Reference
Density	0.962 g/mL at 25 °C	2.0	[1][2]
Boiling Point	66 °C	2.0	[1]
Flash Point	-17 °C (closed cup)	2.0	[2]
Appearance	Brown colored liquid	2.0	[3]
Molecular Formula	$\text{CH}_3(\text{CH}_2)_3\text{MgCl}$	-	[3]
Molecular Weight	116.87 g/mol	-	[3]

Table 2: Physical Properties of sec-**Butylmagnesium Chloride** in THF

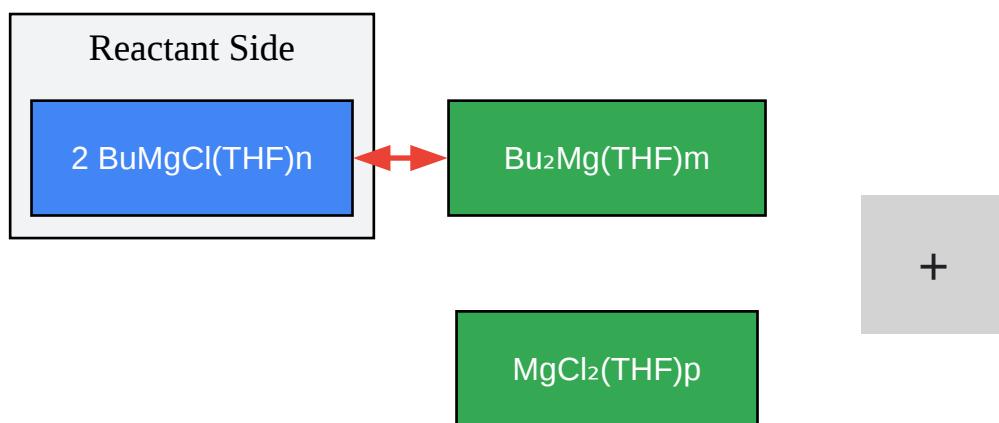
Property	Value	Concentration (M in THF)	Reference
Density	0.828 g/mL at 25 °C	2.0	[4]
Density	0.973 g/mL at 25 °C (with LiCl)	1.2	
Boiling Point	66 °C	-	[5]
Flash Point	-21 °C	-	[5]
Appearance	Brown or dark red transparent liquid	-	[5]
Molecular Formula	$\text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{MgCl}$	-	[4]
Molecular Weight	116.87 g/mol	-	[4]

Table 3: Physical Properties of tert-**Butylmagnesium Chloride** in THF

Property	Value	Concentration (M in THF)	Reference
Density	0.931 g/mL at 25 °C	1.0	[6]
Density	0.931 g/mL at 25 °C	2.0	[7]
Boiling Point	~34 °F (1.1 °C)	Not specified	[8]
Flash Point	-17 °C (closed cup)	1.0	[6]
Appearance	Clear faint grey to grey-brown or light	Not specified	[9]
Molecular Formula	$(\text{CH}_3)_3\text{CMgCl}$	-	
Molecular Weight	116.87 g/mol	-	

The Nature of Butylmagnesium Chloride in THF: The Schlenk Equilibrium

Solutions of Grignard reagents in etherial solvents such as THF are not simply composed of the monomeric RMgX species. They exist in a dynamic equilibrium known as the Schlenk equilibrium.[\[10\]](#) This equilibrium involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and a magnesium dihalide.[\[10\]](#) The position of this equilibrium is influenced by several factors, including the nature of the alkyl group, the halide, the solvent, and the temperature.[\[10\]](#)


The general form of the Schlenk equilibrium is:

For **butylmagnesium chloride** in THF, this can be represented as:

The THF solvent plays a crucial role by coordinating to the magnesium center, which influences the position of the equilibrium.[\[10\]](#)[\[11\]](#)

[Click to download full resolution via product page](#)

A diagram illustrating the Schlenk equilibrium for **butylmagnesium chloride** in THF.

Experimental Protocols for Physical Property Determination

The air- and moisture-sensitive nature of Grignard reagents necessitates the use of specialized techniques for the accurate determination of their physical properties. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Density Measurement

The density of a **butylmagnesium chloride** solution in THF can be determined using a pycnometer or a digital density meter adapted for handling air-sensitive liquids.

Methodology using a Pycnometer:

- Preparation: Thoroughly clean and dry a pycnometer of known volume. The pycnometer should have a ground glass joint to allow for sealing with a septum or a stopcock.
- Inert Atmosphere: Place the pycnometer under vacuum and backfill with an inert gas several times to ensure an inert atmosphere.
- Tare Weight: Accurately weigh the empty, sealed pycnometer.

- Sample Transfer: Under a positive pressure of inert gas, transfer the **butylmagnesium chloride** solution into the pycnometer via a cannula or a gas-tight syringe. Fill the pycnometer to its calibrated volume.
- Equilibration and Weighing: Allow the pycnometer and its contents to equilibrate to a constant temperature (e.g., 25 °C) in a water bath. Carefully wipe the outside of the pycnometer dry and weigh it accurately.
- Calculation: The density (ρ) is calculated using the formula: $\rho = (m_2 - m_1) / V$ where m_1 is the mass of the empty pycnometer, m_2 is the mass of the pycnometer filled with the solution, and V is the volume of the pycnometer.

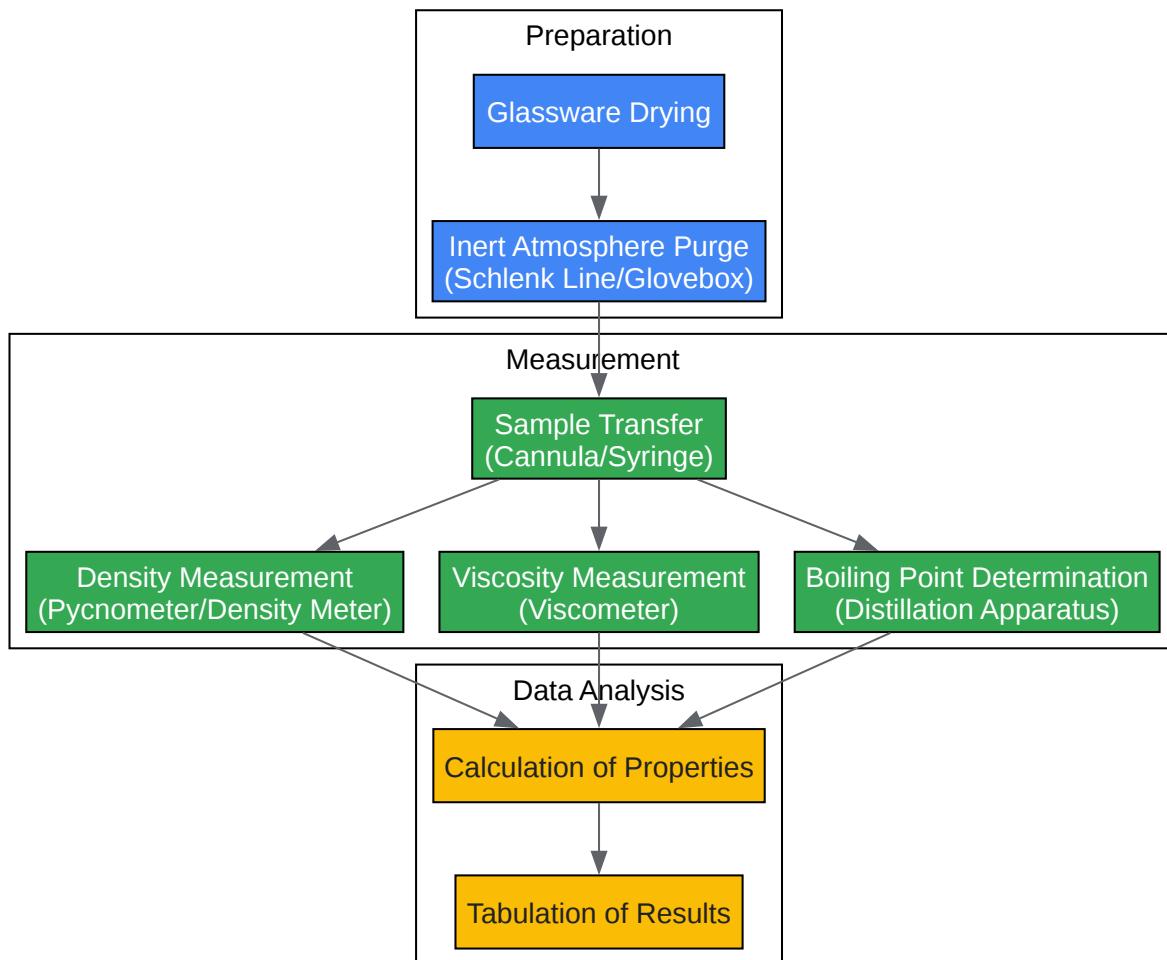
Viscosity Measurement

The viscosity of the solution can be measured using a viscometer suitable for air-sensitive samples, such as a sealed Ostwald viscometer or a rotational viscometer with a sealed sample chamber.

Methodology using a Sealed Ostwald Viscometer:

- Apparatus: Utilize a modified Ostwald viscometer with ground glass joints that can be sealed with septa.
- Inerting: The viscometer must be thoroughly dried and purged with an inert gas.
- Sample Loading: Introduce a precise volume of the **butylmagnesium chloride** solution into the viscometer under an inert atmosphere.
- Measurement: The viscometer is placed in a constant temperature bath. The time it takes for the liquid to flow between two marked points is measured.
- Calculation: The kinematic viscosity (v) can be determined by comparing the flow time of the sample (t) with that of a reference solvent of known viscosity (v_0) and density (ρ_0): $v = (t * \rho) / (t_0 * \rho_0) * v_0$ The dynamic viscosity (η) is then calculated as: $\eta = v * \rho$.

Boiling Point Determination


The boiling point of the THF solution of **butylmagnesium chloride** is determined under an inert atmosphere to prevent decomposition.

Methodology:

- Apparatus: A small-scale distillation apparatus equipped with a reflux condenser and a thermometer is assembled. All glassware must be oven-dried and cooled under a stream of inert gas.
- Sample Addition: The **butylmagnesium chloride** solution is added to the distillation flask under a positive pressure of inert gas.
- Heating: The solution is gently heated in a suitable heating mantle.
- Observation: The temperature at which the liquid boils and a steady reflux is observed is recorded as the boiling point. It is important to note that the boiling point is dependent on the atmospheric pressure.

Experimental Workflow Overview

The determination of the physical properties of **butylmagnesium chloride** in THF requires a systematic and careful approach due to its reactive nature.

[Click to download full resolution via product page](#)

A workflow diagram for the determination of physical properties of **butylmagnesium chloride** solution.

Conclusion

This technical guide provides essential physical property data for **butylmagnesium chloride** solutions in THF, which are critical for their safe and effective use in research and development. The provided experimental protocols, adapted for the air-sensitive nature of these reagents,

offer a framework for the accurate determination of these properties. A clear understanding of the Schlenk equilibrium is also fundamental to comprehending the chemical behavior of these solutions. By adhering to these guidelines, researchers can ensure the reliability of their experimental results and maintain a safe laboratory environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 丁基氯化镁 溶液 2.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 3. novaphene.com [novaphene.com]
- 4. Manufacturers of sec-Butylmagnesium chloride solution, 2.0 M in THF, CAS 15366-08-2, B 1906, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 5. sec-Butylmagnesium chloride [hualun-chem.com]
- 6. tert-ブチルマグネシウムクロリド 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 7. tert-Butylmagnesium chloride solution, 2.0 M in THF 677-22-5 India [ottokemi.com]
- 8. Cas 677-22-5, TERT-BUTYLMAGNESIUM CHLORIDE | lookchem [lookchem.com]
- 9. TERT-BUTYLMAGNESIUM CHLORIDE | 677-22-5 [chemicalbook.com]
- 10. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Technical Guide to the Physical Properties of Butylmagnesium Chloride Solution in THF]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1217595#physical-properties-of-butylmagnesium-chloride-solution-in-thf>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com